D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester
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Overview
Description
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester: is a derivative of D-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which helps in the stepwise construction of peptides.
Preparation Methods
The synthesis of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester typically involves the protection of the amino group of D-aspartic acid with the Fmoc group. This is followed by esterification with 1-(2-propen-1-yl) alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Piperidine for Fmoc deprotection
Scientific Research Applications
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the stepwise synthesis of peptides.
Biological Studies: It is used to study the role of D-aspartic acid in biological systems, including its function in neurotransmission and hormone regulation.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing for further modifications or biological activity .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Compared to these compounds, D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester offers unique properties due to the presence of the 1-(2-propen-1-yl) ester group, which can provide additional reactivity and functionality in peptide synthesis .
Properties
Molecular Formula |
C22H20NO6- |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1 |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-M |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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